molecular formula C15H19FN6 B7075197 N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine

Cat. No.: B7075197
M. Wt: 302.35 g/mol
InChI Key: RMXPAUBBYOIXCE-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity under specific conditions.

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6/c1-15(2,3)22-9-11(19-20-22)8-17-14-18-12-7-10(16)5-6-13(12)21(14)4/h5-7,9H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXPAUBBYOIXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNC2=NC3=C(N2C)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:

    Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of Triazole Group: The triazole group is attached through a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds.

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine is widely used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of complex organic molecules.

    Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine involves its interaction with specific molecular targets. The triazole and benzimidazole moieties allow it to bind to metal ions and other biomolecules, facilitating various biochemical reactions. The fluorine atom enhances its reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-tert-butyltriazol-4-yl)methyl]-benzimidazole: Lacks the fluorine atom, resulting in different reactivity and stability.

    5-Fluoro-1-methylbenzimidazole: Lacks the triazole group, limiting its applications in click chemistry.

    N-[(1-tert-butyltriazol-4-yl)methyl]-benzimidazol-2-amine: Similar structure but without the fluorine atom, affecting its chemical properties.

Uniqueness

N-[(1-tert-butyltriazol-4-yl)methyl]-5-fluoro-1-methylbenzimidazol-2-amine is unique due to the presence of both the triazole and fluorine groups, which confer enhanced reactivity, stability, and versatility in various chemical and biological applications.

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